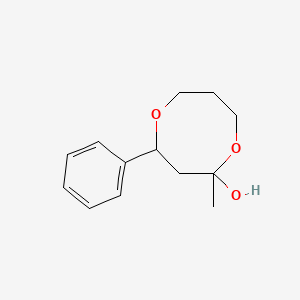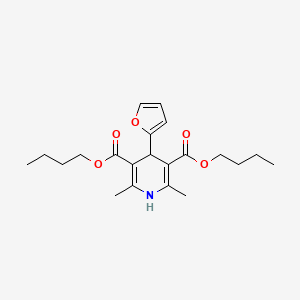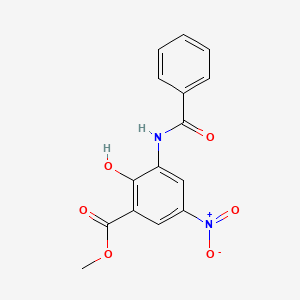![molecular formula C16H10N2S5 B12522873 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline CAS No. 820970-27-2](/img/structure/B12522873.png)
1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline: is an organic compound known for its unique electronic properties. This compound belongs to the class of bis(1,3-dithiol-2-ylidene) derivatives, which are characterized by their ability to form stable radical cations and dications. These properties make them valuable in various applications, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline typically involves the reaction of 1,3-dithiol-2-thione with appropriate quinoxaline derivatives under controlled conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions used in laboratory settings are scaled up for industrial production, with adjustments made to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stable radical cations and dications.
Reduction: Reduction reactions can convert the compound back to its neutral state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as iodine and bromine, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of radical cations and dications, while substitution reactions yield derivatives with different functional groups .
Scientific Research Applications
1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline has several scientific research applications, including:
Organic Electronics: The compound is used as an active layer in organic field-effect transistors due to its excellent electronic properties.
Molecular Conductors: It is a key component in the development of molecular conductors, which are materials that exhibit high electrical conductivity at the molecular level.
Superconductivity Research: The compound’s ability to form stable radical cations and dications makes it a candidate for exploring superconductivity in organic materials.
Mechanism of Action
The mechanism by which 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline exerts its effects is primarily related to its electronic structure. The compound’s dithiolylidene moieties facilitate the formation of stable radical cations and dications, which are crucial for its electronic properties. These radical species can participate in various charge-transfer processes, making the compound valuable in applications such as organic electronics and molecular conductors .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene: Another bis(1,3-dithiol-2-ylidene) derivative with similar electronic properties.
9,10-Bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene: A related compound used in the development of molecular conductors.
Uniqueness
1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline is unique due to its specific electronic structure, which allows for the formation of stable radical cations and dications. This property distinguishes it from other similar compounds and makes it particularly valuable in applications requiring high electronic conductivity and stability .
Properties
CAS No. |
820970-27-2 |
|---|---|
Molecular Formula |
C16H10N2S5 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,3-bis(1,3-dithiol-2-ylidene)-4,9-dihydrothieno[3,4-b]quinoxaline |
InChI |
InChI=1S/C16H10N2S5/c1-2-4-10-9(3-1)17-11-12(18-10)14(16-21-7-8-22-16)23-13(11)15-19-5-6-20-15/h1-8,17-18H |
InChI Key |
XQSXTMKMLMQBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=C4SC=CS4)SC3=C5SC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12522793.png)

![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)



![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)



